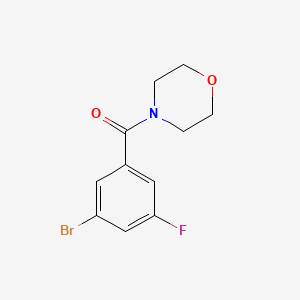

4-(3-Bromo-5-fluorobenzoyl)morpholine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3-bromo-5-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWMVMQVKKECNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 3-Bromo-5-fluorobenzoyl Chloride Intermediate

A key precursor to the target compound is the 3-bromo-5-fluorobenzoyl chloride or related benzoyl derivatives. The preparation of these intermediates involves:

Selective bromination and fluorination of benzaldehyde or benzoyl derivatives

For example, 3-bromo-4-fluorobenzaldehyde can be synthesized by bromination of 4-fluorobenzaldehyde using sodium bromide and sodium hypochlorite under ultrasonic conditions in a biphasic dichloromethane/water system. This method avoids using elemental bromine or chlorine, reducing toxicity and environmental risks, and achieves high yield and purity through subsequent crystallization at 31 °C.Conversion of benzaldehyde to benzoyl chloride

The aldehyde intermediate can be oxidized to the corresponding acid and then converted to the acid chloride using reagents like thionyl chloride or oxalyl chloride under controlled conditions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | 4-Fluorobenzaldehyde, NaBr, NaOCl, HCl, ultrasonic irradiation | Catalyst-free, green process, high yield |

| Oxidation | Benzaldehyde to benzoic acid (e.g., KMnO4, CrO3) | Standard oxidation |

| Acid chloride formation | Thionyl chloride (SOCl2), reflux | Typical acyl chloride preparation |

Coupling Reaction with Morpholine

The final step involves the nucleophilic acyl substitution of the benzoyl chloride intermediate with morpholine to form the amide bond, yielding 4-(3-Bromo-5-fluorobenzoyl)morpholine.

Reaction conditions:

The benzoyl chloride is reacted with morpholine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed. The reaction is typically carried out at room temperature with stirring for several hours to ensure completion.Purification:

The crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

| Parameter | Typical Conditions | Purpose/Effect |

|---|---|---|

| Solvent | Dichloromethane or similar inert solvent | Dissolves reactants, facilitates reaction |

| Base | Triethylamine (1-2 equivalents) | Neutralizes HCl, drives reaction forward |

| Temperature | Room temperature (20-25 °C) | Mild conditions prevent side reactions |

| Reaction time | Several hours (4-6 h) | Ensures full conversion |

| Purification | Recrystallization or chromatography | Removes impurities, improves yield |

Industrial Scale Considerations

Industrial production of this compound often employs batch or continuous flow reactors optimized for:

- Maximizing yield and purity through precise control of reaction parameters (temperature, stoichiometry, mixing)

- Minimizing by-products by controlling reagent addition rates and reaction times

- Environmental and safety compliance by avoiding hazardous reagents (e.g., elemental bromine) and employing greener bromination methods

Advanced purification technologies ensure the final product meets stringent quality standards.

Summary Table of Preparation Methods

| Step | Intermediate/Product | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | 3-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde, NaBr, NaOCl, HCl, ultrasonic, DCM/H2O biphasic | High yield, catalyst-free, green |

| 2 | 3-Bromo-5-fluorobenzoic acid | Oxidation of aldehyde (e.g., KMnO4) | Standard oxidation |

| 3 | 3-Bromo-5-fluorobenzoyl chloride | SOCl2 or oxalyl chloride, reflux | Typical acyl chloride prep |

| 4 | This compound | Morpholine, triethylamine, DCM, RT, several hours | High purity, mild conditions |

Research Findings and Notes

- The ultrasonic-assisted bromination method for preparing bromofluorobenzaldehydes is notable for its environmental friendliness and operational simplicity, avoiding hazardous bromine gas.

- The coupling reaction with morpholine under mild conditions ensures minimal side reactions and good yields.

- Industrial processes focus on scalability and reproducibility, often optimizing reagent ratios and reaction times to balance throughput and quality.

- No direct preparation method exclusively for this compound was found in patents, but the synthesis logically follows from well-documented preparation of the benzoyl chloride intermediate and subsequent amide formation.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 3-position on the benzoyl moiety is a potential site for nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

-

Conditions : Requires electron-withdrawing groups (EWGs) to activate the aromatic ring. The adjacent fluorine (5-position) and carbonyl group (electron-withdrawing) may enhance reactivity.

-

Example : Replacement of bromine with amines, alkoxides, or thiols under basic conditions. For analogs like 4-(5-bromo-2-fluorobenzoyl)morpholine, NAS with morpholine derivatives has been reported in acetonitrile using K₂CO₃ as a base .

-

Challenges : Steric hindrance from the meta-substituted fluorine may reduce reaction efficiency.

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : The bromine can participate in palladium-catalyzed coupling with boronic acids to form biaryl derivatives. For example, 4-(3-bromo-4-fluorobenzoyl)morpholine analogs have been used in Suzuki reactions to synthesize complex aromatic systems .

-

Typical Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80–100°C.

-

Reactions Involving the Carbonyl Group

The benzoyl carbonyl group is susceptible to nucleophilic attack, reduction, and hydrolysis.

Hydrolysis

-

Acidic or Basic Conditions : Hydrolysis of the amide bond could yield 3-bromo-5-fluorobenzoic acid and morpholine.

-

Example : Similar morpholine-derived amides hydrolyze under reflux with HCl or NaOH.

-

Reduction

-

LiAlH₄ or BH₃ : The carbonyl group may be reduced to a methylene group, forming 4-(3-bromo-5-fluorobenzyl)morpholine.

Functionalization of the Morpholine Ring

The morpholine moiety can undergo oxidation or alkylation.

Oxidation

-

mCPBA or H₂O₂ : Oxidation of the morpholine nitrogen to form an N-oxide. This modification enhances solubility and biological activity in analogs.

Alkylation/Quaternization

-

Methyl Iodide or Benzyl Chloride : Quaternary ammonium salts can be synthesized via alkylation of the morpholine nitrogen, often in acetonitrile with K₂CO₃ .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient benzoyl ring may undergo EAS at available positions (e.g., nitration, sulfonation).

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

Radical Reactions

Bromine can participate in radical-mediated transformations, such as:

-

Atom Transfer Radical Addition (ATRA) : Initiated by light or AIBN, forming C–C bonds with alkenes.

Key Considerations

-

Steric and Electronic Effects : The meta-substituted bromine and fluorine create steric hindrance and electronic deactivation, influencing reaction rates and regioselectivity.

-

Solubility : Polar aprotic solvents (DMF, MeCN) are preferred for reactions involving this lipophilic compound .

While experimental data for 4-(3-Bromo-5-fluorobenzoyl)morpholine remains sparse, its reactivity profile aligns with established trends for substituted benzoyl morpholines. Further studies are warranted to optimize conditions for novel transformations.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(3-Bromo-5-fluorobenzoyl)morpholine may exhibit significant biological activities due to its structural components:

- Antimicrobial Properties : Compounds with similar morpholine structures have been studied for their effectiveness against various pathogens, including Mycobacterium tuberculosis. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity, which may improve membrane penetration and antimicrobial efficacy.

- Anticancer Activity : Research indicates that derivatives of benzoyl morpholines can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have shown cytotoxic effects against breast cancer cell lines, suggesting potential for further exploration in cancer therapy.

| Cell Line | IC₅₀ (μmol/L) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 2.96 | 24 |

| MDA-MB-231 | 0.80 | 48 |

| SK-BR-3 | 1.21 | 48 |

Enzyme Inhibition Studies

The compound may serve as a lead structure for developing enzyme inhibitors, particularly those involved in critical biochemical pathways. For example, studies on morpholine derivatives have identified them as potential inhibitors of enzymes like DprE1, which is essential in the biosynthesis of mycobacterial cell walls.

Material Science

Due to its unique chemical properties, this compound could be utilized in the development of advanced materials, such as polymers or coatings with specific functionalities. The incorporation of halogenated compounds often enhances thermal stability and mechanical properties.

Case Studies

Several studies illustrate the potential applications of compounds similar to this compound:

- Antimycobacterial Study : A study assessed synthesized morpholine derivatives against M. tuberculosis, revealing that compounds with specific functional groups exhibited enhanced potency compared to others lacking such features.

- Cytotoxicity Assessment : In vitro evaluations of cytotoxicity using various cancer cell lines demonstrated that modifications to the benzoyl and morpholine components significantly affected biological activity.

Wirkmechanismus

The mechanism by which 4-(3-Bromo-5-fluorobenzoyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 4-(3-Bromo-5-fluorobenzoyl)morpholine with structurally related morpholine derivatives:

Key Differences and Implications

Substituent Effects :

- The 3-bromo-5-fluoro substitution on the benzoyl group in the target compound contrasts with 3-bromo-4-methylbenzoyl (methyl instead of fluoro) in and 3-bromo-5-trifluoromethylsulfonyl in . The electron-withdrawing fluorine in the target compound may enhance electrophilicity at the carbonyl group, influencing reactivity in cross-coupling or nucleophilic substitution reactions.

- Trifluoromethyl groups (e.g., in and ) impart strong lipophilicity and metabolic stability, making those compounds more suited for drug candidates targeting hydrophobic binding pockets.

Heterocyclic Variations :

- VPC-14449 replaces the benzoyl group with a dibromoimidazole-thiazole system, enabling DNA-binding inhibition via intercalation or groove binding.

- The benzo-thiadiazole moiety in introduces fluorescence properties, absent in the target compound.

Synthetic Challenges :

- highlights discrepancies in NMR spectra due to positional isomerism (4,5-dibromo vs. 2,4-dibromo imidazole in VPC-14449), emphasizing the need for precise structural validation in analogs .

Biologische Aktivität

4-(3-Bromo-5-fluorobenzoyl)morpholine is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11BrFNO2

- Molecular Weight : 288.11 g/mol

- IUPAC Name : (3-bromo-5-fluorophenyl)-morpholin-4-ylmethanone

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine and fluorine substituents on the benzene ring enhances its reactivity and binding affinity, potentially leading to various biological responses.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and increasing reactive oxygen species (ROS) levels within the cells, which can lead to cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 2.5 | Induction of apoptosis |

| A549 (Lung) | 1.8 | ROS generation |

| HeLa (Cervical) | 3.0 | Cell cycle arrest |

2. Antioxidant Activity

This compound has been studied for its antioxidant properties. It has shown the ability to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Case Study 1: Inhibition of Tumor Growth

A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay using human cancer cell lines, the compound exhibited varying degrees of toxicity, with the lowest IC50 values observed in aggressive cancer types. This suggests that it may be particularly effective against certain malignancies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Notable Activity |

|---|---|---|

| 4-(3-Bromo-4-fluorobenzoyl)morpholine | 5.0 | Moderate anticancer activity |

| 4-(4-Bromo-2-fluorobenzyl)morpholine | 10.0 | Lower potency in anticancer effects |

| 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | 7.5 | Antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Bromo-5-fluorobenzoyl)morpholine, and how can intermediates be validated?

- Methodology :

- Step 1 : Start with 3-bromo-5-fluoro-4-hydroxybenzaldehyde (CAS RN 185345-46-4) as a precursor. Perform acylation using benzoyl chloride derivatives under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the benzoyl group .

- Step 2 : Couple the resulting benzoyl intermediate with morpholine via nucleophilic substitution, using a base like triethylamine to deprotonate the hydroxyl group .

- Validation : Confirm intermediates via (e.g., aromatic protons at δ 7.2–8.1 ppm) and LC-MS (expected [M+H] for intermediates).

Q. How should researchers purify this compound, and what purity thresholds are critical for downstream applications?

- Methodology :

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) at 60°C, cooling slowly to 4°C to isolate crystalline product .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for impurities like unreacted morpholine.

- Purity Standards : Target >95% purity (HPLC, C18 column, λ = 254 nm) to ensure reproducibility in biological assays or crystallography .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodology :

- NMR : detects fluorine environments (e.g., δ -110 to -115 ppm for aromatic F). identifies morpholine protons (δ 3.5–3.7 ppm) and benzoyl aromatic signals .

- IR Spectroscopy : Look for C=O stretches (~1680 cm) and morpholine C-O-C vibrations (~1110 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHBrFNO, expected m/z 302.9921 [M+H]) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model electron density maps. Bromine’s σ-hole interaction may direct Suzuki-Miyaura coupling at the 3-position .

- Transition State Analysis : Identify energy barriers for nucleophilic attack on the benzoyl group using NBO analysis .

Q. What high-pressure Raman spectroscopy insights reveal phase transitions in this compound’s crystalline form?

- Methodology :

- Pressure Cell Setup : Apply hydrostatic pressure (0–3.5 GPa) using diamond anvil cells. Monitor C-H stretching modes (2980–3145 cm) for conformational changes .

- Data Interpretation : Splitting of peaks at 1.7 GPa indicates symmetry reduction. Compare with ab-initio vibrational mode assignments to correlate pressure-induced phase transitions .

Q. How can SHELX software refine the crystal structure of this compound, and what challenges arise?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Resolve twinning or disorder using SHELXL’s TWIN/BASF commands .

- Refinement : Apply anisotropic displacement parameters for Br and F atoms. Validate H-bonding (C-H···O) with SHELXPRO’s hydrogen placement tools .

Q. What mechanistic studies elucidate the role of bromine/fluorine substituents in directing electrophilic substitution?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare in deuterated analogs to identify rate-determining steps. Fluorine’s electron-withdrawing effect may meta-direct nitration .

- Competitive Reaction Monitoring : Use HPLC to track regioselectivity in halogenation reactions (e.g., Br vs. F substitution in mixed solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.